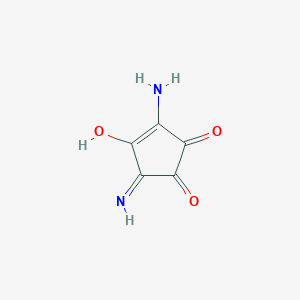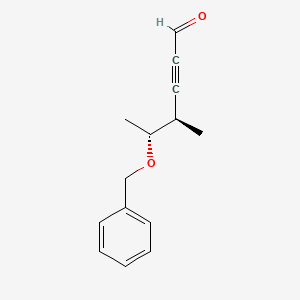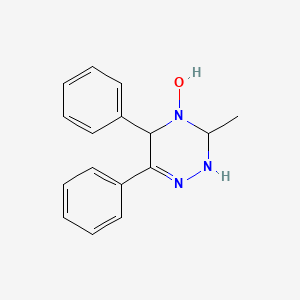
28-Sulfanyl-3,6,9,12-tetraoxaoctacosan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
28-Sulfanyl-3,6,9,12-tetraoxaoctacosan-1-OL is a chemical compound known for its unique structure and properties It is characterized by the presence of a sulfanyl group and multiple ether linkages, which contribute to its distinct chemical behavior
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 28-Sulfanyl-3,6,9,12-tetraoxaoctacosan-1-OL typically involves the reaction of a long-chain alcohol with a sulfanyl-containing reagent under controlled conditions. One common method includes the use of thiol-ene click chemistry, where a thiol group reacts with an alkene in the presence of a photoinitiator to form the desired sulfanyl compound. The reaction is usually carried out under UV light to facilitate the formation of the sulfanyl-ether linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale thiol-ene reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. Additionally, purification techniques like distillation and chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
28-Sulfanyl-3,6,9,12-tetraoxaoctacosan-1-OL undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The ether linkages can participate in nucleophilic substitution reactions, leading to the formation of new ether derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkoxides and amines are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced sulfur compounds.
Substitution: New ether derivatives with varied functional groups.
Scientific Research Applications
28-Sulfanyl-3,6,9,12-tetraoxaoctacosan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including its role in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 28-Sulfanyl-3,6,9,12-tetraoxaoctacosan-1-OL involves its interaction with molecular targets through its sulfanyl and ether groups. These functional groups can form hydrogen bonds, coordinate with metal ions, and participate in redox reactions, influencing various biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,6,9,12-Tetraoxatetracosan-1-ol: Similar in structure but lacks the sulfanyl group.
3,6,9,12-Tetraoxapentacosan-1-ol: Another ether-containing compound with a different chain length.
3,6,9,12-Tetraoxatridecan-1-ol: A shorter chain ether compound with similar reactivity.
Uniqueness
28-Sulfanyl-3,6,9,12-tetraoxaoctacosan-1-OL is unique due to the presence of the sulfanyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
845801-61-8 |
|---|---|
Molecular Formula |
C24H50O5S |
Molecular Weight |
450.7 g/mol |
IUPAC Name |
2-[2-[2-[2-(16-sulfanylhexadecoxy)ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C24H50O5S/c25-15-17-27-19-21-29-23-22-28-20-18-26-16-13-11-9-7-5-3-1-2-4-6-8-10-12-14-24-30/h25,30H,1-24H2 |
InChI Key |
YGUXBFVURSNTTH-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCCS)CCCCCCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-[4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl]-n'-(4-ethylphenyl)urea](/img/structure/B14203886.png)


![1-[3-(2-Chloroethyl)phenyl]octan-1-one](/img/structure/B14203902.png)
![2-[10-(Phenylsulfanyl)hexadeca-7,9-dien-7-YL]pyridine](/img/structure/B14203909.png)

![9-[4-(Diphenylamino)phenyl]-10-methylacridin-10-ium](/img/structure/B14203923.png)
![Ethyl 2-[(2H-1,3-benzodioxol-5-yl)methoxy]pyridine-3-carboxylate](/img/structure/B14203936.png)

![2-Pyrrolidinemethanol, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-, (2S,5S)-](/img/structure/B14203945.png)
![Benzoic acid, 4-[2-[(2,2-diethoxyethyl)thio]ethyl]-, methyl ester](/img/structure/B14203955.png)
![Methyl 2-oxo-1-oxaspiro[4.4]non-3-ene-4-carboxylate](/img/structure/B14203969.png)

![1-[3,5-Bis(2-phenylethynyl)phenyl]-2,3,4,5,6-pentakis-phenylbenzene](/img/structure/B14203973.png)
